molecular formula C20H20N2O4 B11437787 5-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide

5-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11437787
M. Wt: 352.4 g/mol
InChI Key: UMIXMHHSIJPAJK-UHFFFAOYSA-N
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Description

5-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a 1,2-oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features two aromatic rings, one with dimethoxy substituents and the other with an ethyl substituent. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

  • Introduction of Aromatic Substituents: : The dimethoxyphenyl and ethylphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of catalysts, such as Lewis acids, to facilitate the substitution process.

  • Coupling Reactions: : The final step involves coupling the oxazole ring with the aromatic substituents. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, which require the use of palladium catalysts and appropriate ligands.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the aromatic rings or the oxazole ring, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the oxazole ring or the aromatic substituents, resulting in the formation of reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, catalysts such as Lewis acids.

Major Products Formed

    Oxidation: Quinones, oxidized aromatic derivatives.

    Reduction: Reduced oxazole derivatives, reduced aromatic substituents.

    Substitution: Substituted oxazole derivatives, substituted aromatic rings.

Scientific Research Applications

5-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules

  • Biology: : In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

  • Medicine: : The compound is of interest in medicinal chemistry for its potential pharmacological properties. It may be investigated as a lead compound for the development of new drugs targeting specific diseases or conditions.

  • Industry: : In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties make it suitable for various chemical processes and product formulations.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dimethoxyphenyl)-2-{[(4-ethylphenyl)amino]methylidene}cyclohexane-1,3-dione
  • (3,4-dimethoxyphenyl)(4-ethylphenyl)methylamine

Uniqueness

Compared to similar compounds, 5-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide stands out due to its unique oxazole ring structure and the specific arrangement of its aromatic substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20N2O4/c1-4-13-5-8-15(9-6-13)21-20(23)16-12-18(26-22-16)14-7-10-17(24-2)19(11-14)25-3/h5-12H,4H2,1-3H3,(H,21,23)

InChI Key

UMIXMHHSIJPAJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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